1-Fluoro-3-iodobenzene

Catalog No.
S520831
CAS No.
1121-86-4
M.F
C6H4FI
M. Wt
222.0009
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-iodobenzene

CAS Number

1121-86-4

Product Name

1-Fluoro-3-iodobenzene

IUPAC Name

1-fluoro-3-iodobenzene

Molecular Formula

C6H4FI

Molecular Weight

222.0009

InChI

InChI=1S/C6H4FI/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

VSKSBSORLCDRHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)F

Solubility

Soluble in DMSO

Synonyms

Benzene, 1-fluoro-3-iodo-

Canonical SMILES

C1=CC(=CC(=C1)I)F

Description

The exact mass of the compound 1-Fluoro-3-iodobenzene is 221.9342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10279. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic synthesis

    Due to the presence of a fluorine and an iodine atom, 1-Fluoro-3-iodobenzene can act as a versatile building block for organic synthesis. The carbon-fluorine bond is relatively unreactive, allowing chemists to selectively modify the iodine position. Additionally, the iodine group can be readily substituted for other functional groups through various reactions, potentially leading to the creation of complex organic molecules ().

  • Material science

    The specific properties of 1-Fluoro-3-iodobenzene, such as its electrical conductivity or fluorescence, might be of interest for material science research. However, there is currently limited information on its application in this field.

  • Medical science

    Some scientific databases mention 1-Fluoro-3-iodobenzene in connection with research on Plasmodium falciparum, the parasite responsible for malaria (). However, the specific details of this research are not publicly available.

1-Fluoro-3-iodobenzene is an organic aromatic compound with the chemical formula C6H4FI. It is a colorless liquid at room temperature []. Due to the presence of a highly electronegative fluorine atom and a bulky iodine atom, 1-Fluoro-3-iodobenzene is a valuable intermediate in organic synthesis, particularly for the introduction of the fluoroiodophenyl group into various target molecules [].


Molecular Structure Analysis

1-Fluoro-3-iodobenzene has a six-membered carbon ring (benzene ring) with a fluorine atom attached at the first position (carbon number 1) and an iodine atom attached at the third position (carbon number 3). The presence of these substituents disrupts the symmetry of the benzene ring, making it a non-aromatic compound.

Here are some notable aspects of its structure:

  • C-F bond: The carbon-fluorine bond is strong and polar due to the high electronegativity of fluorine. This bond influences the reactivity of the molecule, making it susceptible to nucleophilic aromatic substitution reactions [].
  • C-I bond: The carbon-iodine bond is long and weak compared to C-C bonds in the ring. This weakness can be exploited to introduce various functionalities by replacing the iodine atom.

Chemical Reactions Analysis

1-Fluoro-3-iodobenzene can participate in various chemical reactions due to the presence of the reactive fluorine and iodine substituents. Here are some relevant examples:

  • Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nature of the fluorine atom activates the ring towards nucleophilic substitution. This allows various nucleophiles (Nu) to replace the iodine atom, forming new C-Nu bonds.

Example: Reaction with cupران (Cuprate) reagent (Nu - CuR) to form a fluorophenyl derivative [].

Balanced Chemical Equation:

C6H4FI (1-Fluoro-3-iodobenzene) + RCu (Cuprate reagent) -> C6H4F-R (Fluorophenyl derivative) + CuI (Copper iodide)

  • Cross-coupling reactions

    The C-I bond can be exploited in cross-coupling reactions using transition metal catalysts like palladium or nickel. These reactions allow the introduction of various functional groups like alkenes, alkynes, or other aromatic rings.

  • Metal-halogen exchange

    The iodine atom can be directly replaced with other metals like lithium or magnesium using strong organometallic reagents like n-butyllithium (n-BuLi). These organometallic intermediates can further react with various electrophiles to form new C-C bonds.


Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: 77-78 °C at 19 mmHg [].
  • Solubility: Insoluble in water, but soluble in most organic solvents like dichloromethane, chloroform, and acetone [].
  • Stability: Stable under ambient conditions. However, prolonged exposure to light or heat may promote decomposition [].
  • Density: 1.89 g/mL at 25 °C [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

221.9342

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1121-86-4

Wikipedia

3-Fluoroiodobenzene

General Manufacturing Information

Benzene, 1-fluoro-3-iodo-: INACTIVE

Dates

Modify: 2023-08-15
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

Explore Compound Types